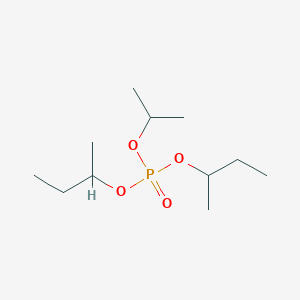

Dibutan-2-yl propan-2-yl phosphate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

646450-43-3 |

|---|---|

Molecular Formula |

C11H25O4P |

Molecular Weight |

252.29 g/mol |

IUPAC Name |

dibutan-2-yl propan-2-yl phosphate |

InChI |

InChI=1S/C11H25O4P/c1-7-10(5)14-16(12,13-9(3)4)15-11(6)8-2/h9-11H,7-8H2,1-6H3 |

InChI Key |

IAVPSFSIEYRBJX-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)OP(=O)(OC(C)C)OC(C)CC |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for Dibutan 2 Yl Propan 2 Yl Phosphate

Established Phosphorylation Routes for Alcohol-Derived Phosphates

Traditional methods for the synthesis of trialkyl phosphates have been extensively developed and are widely employed. These routes typically involve the reaction of a phosphorus-containing electrophile with the desired alcohols.

Esterification of Phosphorous Acid with Branched Alcohols

While the direct esterification of phosphorous acid (H₃PO₃) with three equivalents of an alcohol can be challenging, particularly with sterically hindered secondary and tertiary alcohols, a more common and effective approach involves the use of phosphite (B83602) esters as intermediates. Phosphite esters are typically prepared by treating phosphorus trichloride (B1173362) with an alcohol. wikipedia.org For the synthesis of a mixed trialkyl phosphite, a stepwise addition of the corresponding alcohols would be necessary.

The resulting dialkyl phosphonate (B1237965) (a tautomer of dialkyl phosphite) can then undergo an oxidative phosphorylation reaction with the third alcohol to yield the desired trialkyl phosphate (B84403). This transformation is often referred to as the Atherton-Todd reaction. Although this method is well-established, it requires an oxidant, and the reaction conditions need to be carefully controlled to avoid side reactions.

Reaction with Phosphorus Chlorides (e.g., Phosphorus Oxychloride, Phosphorus Trichloride)

A prevalent and direct method for the synthesis of trialkyl phosphates involves the reaction of phosphorus oxychloride (POCl₃) with alcohols. researchgate.netgoogle.com This reaction proceeds via a stepwise substitution of the chlorine atoms by the alkoxy groups. To synthesize an unsymmetrical trialkyl phosphate like dibutan-2-yl propan-2-yl phosphate, a sequential addition of the alcohols is required.

The general reaction scheme is as follows:

POCl₃ + R¹OH → R¹OP(O)Cl₂ + HCl

R¹OP(O)Cl₂ + R²OH → (R¹O)(R²O)P(O)Cl + HCl

(R¹O)(R²O)P(O)Cl + R³OH → (R¹O)(R²O)(R³O)P(O) + HCl

In the context of this compound, R¹ and R² would be butan-2-ol, and R³ would be propan-2-ol (or vice versa). The reaction is typically carried out in the presence of a base, such as pyridine or a tertiary amine, to neutralize the hydrogen chloride byproduct, which can otherwise lead to the hydrolysis of the phosphate ester, particularly with acid-sensitive tertiary alcohols. google.com The use of an excess of the alcohol can also drive the reaction to completion. google.com

Alternatively, phosphorus trichloride (PCl₃) can be used as the starting material. The reaction with alcohols initially forms a trialkyl phosphite, which is then oxidized to the corresponding trialkyl phosphate. wikipedia.org Similar to the POCl₃ route, sequential addition of the branched alcohols would be necessary to obtain the desired unsymmetrical product. A microflow reactor can be employed for the rapid and mild alcoholysis of phosphorus trichloride to produce unsymmetrical H-phosphonates, which are precursors to phosphate esters. organic-chemistry.org

| Reagent | Alcohol(s) | Base | Key Features |

| Phosphorus Oxychloride (POCl₃) | Butan-2-ol, Propan-2-ol | Pyridine, Triethylamine | Stepwise substitution of chlorine atoms; base scavenges HCl. |

| Phosphorus Trichloride (PCl₃) | Butan-2-ol, Propan-2-ol | Amine bases | Forms trialkyl phosphite intermediate, followed by oxidation. |

Direct Conversion from Hydrogen Phosphate Precursors using Activators

The synthesis of trialkyl phosphates can also be achieved by the direct esterification of a dialkyl hydrogen phosphate with an alcohol. For the target molecule, this would involve the reaction of dibutan-2-yl hydrogen phosphate with propan-2-ol, or alternatively, di(propan-2-yl) hydrogen phosphate with butan-2-ol. This esterification is not spontaneous and requires the use of a coupling reagent or activator to facilitate the formation of the P-O bond.

Various coupling reagents developed for peptide synthesis, such as carbodiimides (e.g., DCC, DIC), phosphonium salts (e.g., PyAOP), and uronium salts (e.g., HATU, HBTU), can be adapted for this purpose. peptide.comuniurb.it These reagents activate the phosphate group, making it more susceptible to nucleophilic attack by the alcohol.

Another approach involves the direct esterification of phosphoric acid. google.com However, achieving the selective formation of a specific unsymmetrical trialkyl phosphate from phosphoric acid and a mixture of alcohols is challenging due to the statistical distribution of products. A more controlled method involves the microwave-assisted direct esterification of monoalkylphosphates to dialkylphosphates, followed by an alkylating esterification to yield the triester. nih.gov

| Precursor | Reagent | Activator/Coupling Reagent | Key Features |

| Dialkyl Hydrogen Phosphate | Alcohol | Carbodiimides, Phosphonium salts, Uronium salts | Activation of the phosphate for nucleophilic attack by the alcohol. |

| Monoalkyl Phosphate | Alcohols | Microwave irradiation, Ionic liquid | Stepwise esterification to dialkyl and then trialkyl phosphate. |

Advanced Synthetic Approaches and Catalytic Systems

More recent developments in the synthesis of phosphate esters have focused on improving efficiency, selectivity, and environmental compatibility through the use of catalytic systems and novel reaction pathways.

Oxidative Cross-Coupling Reactions in Phosphate Ester Synthesis

Oxidative cross-coupling reactions provide an alternative route to phosphate esters, often under milder conditions than traditional methods. A notable example is the copper(II) chloride-catalyzed oxidative phosphorylation of alcohols with dialkyl phosphonates. oup.com In this process, the dialkyl phosphonate is oxidized in the presence of an alcohol and a copper(II) catalyst to form the trialkyl phosphate.

The proposed mechanism involves the chlorination of the dialkyl phosphonate by copper(II) chloride to form a dialkyl phosphorochloridate intermediate, which then reacts with the alcohol. The reduced copper(I) is re-oxidized by oxygen, allowing for a catalytic cycle. This method avoids the use of hazardous chlorinating agents and produces water as the main byproduct.

| Reactants | Catalyst | Oxidant | Key Features |

| Dialkyl Phosphonate, Alcohol | Copper(II) Chloride | Oxygen | In situ generation of a phosphorochloridate intermediate; catalytic cycle. |

Stereoselective Synthesis for Chiral Phosphate Isomers

This compound possesses a chiral center at the phosphorus atom, as well as two chiral centers in the butan-2-yl groups. The synthesis of specific stereoisomers of such chiral phosphates requires stereoselective methods. Asymmetric synthesis of P-chiral compounds can be achieved through several strategies, including the use of chiral catalysts, chiral auxiliaries, or kinetic resolution. nih.govnih.gov

One approach involves the dynamic kinetic resolution of a racemic, unsymmetrically substituted dialkyl phosphorochloridite in its reaction with an alcohol, catalyzed by a chiral amine. rsc.org The resulting diastereomeric trialkyl phosphites can then be stereospecifically oxidized to the corresponding trialkyl phosphates. This method allows for the catalytic generation of enantioenriched P-chiral phosphate esters.

The development of chiral nucleophilic catalysts also offers a pathway to enantioenriched phosphorus centers. nih.gov These catalysts can be employed in the coupling of racemic H-phosphinate species with nucleophilic alcohols under halogenating conditions to produce chiral phosphonate products with modest to good enantioselectivity. nih.gov While this example pertains to phosphonates, the principle can be extended to the synthesis of chiral phosphates.

| Method | Chiral Source | Key Principle |

| Dynamic Kinetic Resolution | Chiral Amine Catalyst | Stereoselective condensation of a racemic phosphorochloridite with an alcohol. |

| Chiral Nucleophilic Catalysis | Chiral Catalyst | Asymmetric coupling of a racemic phosphorus precursor with a nucleophile. |

Exploration of Green Chemistry Principles in Organophosphate Synthesis

The application of green chemistry principles to the synthesis of organophosphates is an area of growing importance, driven by the need to reduce the environmental impact of chemical processes. Key principles that can be applied to the synthesis of this compound include atom economy, the use of greener solvents, and the development of catalytic methods.

Atom Economy:

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. The synthesis of trialkyl phosphates from phosphorus oxychloride and alcohols can have a relatively high atom economy in theory, as the main byproduct is HCl, which can be neutralized. The theoretical atom economy for the synthesis of this compound from phosphorus oxychloride, propan-2-ol, and butan-2-ol can be calculated as follows:

Reaction: POCl₃ + (CH₃)₂CHOH + 2 (CH₃CH₂CH(CH₃)OH) → PO(OCH(CH₃)₂) (OCH(CH₃)CH₂CH₃)₂ + 3 HCl

Molecular Weights:

this compound: 266.32 g/mol

POCl₃: 153.33 g/mol

Propan-2-ol: 60.10 g/mol

Butan-2-ol: 74.12 g/mol

HCl: 36.46 g/mol

Total Mass of Reactants: 153.33 + 60.10 + 2 * 74.12 = 361.67 g/mol

Atom Economy (%) = (Molecular Weight of Desired Product / Total Molecular Weight of Reactants) x 100 Atom Economy (%) = (266.32 / 361.67) x 100 ≈ 73.6%

Greener Solvents:

Traditional syntheses of organophosphates often employ chlorinated solvents like dichloromethane or ethers like diethyl ether. These solvents are associated with environmental and health concerns. Green chemistry encourages the use of more benign alternatives. For the synthesis of this compound, potential greener solvents could include cyclopentyl methyl ether (CPME), which is a more environmentally friendly alternative to other ether solvents, or 2-methyltetrahydrofuran (2-MeTHF), which can be derived from renewable resources. rsc.org Solvent selection would need to be optimized to ensure good solubility of reactants and intermediates while minimizing environmental impact.

Catalytic Methods:

Purification and Isolation Techniques in Phosphate Ester Synthesis

The purification and isolation of the target phosphate ester from the reaction mixture is a critical step to obtain a product of high purity. The choice of purification method depends on the physical and chemical properties of the desired product and the impurities present. For a relatively nonpolar compound like this compound, a combination of extraction and chromatographic techniques is typically employed.

Liquid-Liquid Extraction:

Following the completion of the synthesis, a primary work-up step often involves liquid-liquid extraction to remove the hydrochloride salt of the base and other water-soluble impurities. The reaction mixture is typically diluted with an organic solvent immiscible with water (e.g., ethyl acetate or diethyl ether) and washed sequentially with a dilute acid solution (to remove any remaining base), a saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine (to reduce the water content in the organic layer). google.comwikipedia.org The choice of extraction solvent is important for efficient separation and minimal product loss. organomation.com

Chromatographic Techniques:

Silica Gel Column Chromatography: For the removal of any remaining starting materials, partially reacted intermediates, or symmetrically substituted byproducts, silica gel column chromatography is a powerful technique. nih.gov Given the nonpolar nature of this compound, a nonpolar eluent system would be appropriate. A common solvent system for the purification of trialkyl phosphates is a mixture of hexane and ethyl acetate, with the polarity of the eluent gradually increased to facilitate the separation of compounds with different polarities. rsc.org The progress of the separation is typically monitored by thin-layer chromatography (TLC).

Table 1: Illustrative Data for Silica Gel Chromatography of a Trialkyl Phosphate

| Fraction No. | Eluent System (Hexane:EtOAc) | Compound Eluted |

|---|---|---|

| 1-5 | 98:2 | Starting materials (unreacted alcohols) |

| 6-10 | 95:5 | Symmetrical tri(butan-2-yl) phosphate |

| 11-20 | 90:10 | This compound |

| 21-25 | 85:15 | Symmetrical tri(propan-2-yl) phosphate |

| 26-30 | 80:20 | Polar impurities |

This is a hypothetical elution profile and would need to be optimized for the specific compound.

Crystallization:

If this compound is a solid at room temperature, crystallization can be an effective final purification step to obtain a highly pure product. This technique relies on the principle that the desired compound is less soluble in a particular solvent at lower temperatures than the impurities. For nonpolar organic compounds, crystallization can often be achieved from nonpolar solvents like hexane or by using a solvent-antisolvent system, such as dissolving the compound in a small amount of a good solvent (e.g., dichloromethane) and then slowly adding a poor solvent (e.g., hexane) until crystallization begins. scielo.br

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Phosphorus oxychloride |

| Propan-2-ol |

| Butan-2-ol |

| Pyridine |

| Triethylamine |

| Diethyl ether |

| Dichloromethane |

| Hydrochloric acid |

| Propan-2-yl phosphorodichloridate |

| Dibutan-2-yl propan-2-yl phosphorodichloridate |

| Phosphorus trichloride |

| Cyclopentyl methyl ether |

| 2-methyltetrahydrofuran |

| Ethyl acetate |

| Hexane |

Chemical Reactivity and Mechanistic Studies of Dibutan 2 Yl Propan 2 Yl Phosphate

Hydrolysis and Transesterification Mechanisms in Phosphate (B84403) Esters

The hydrolysis of phosphate esters, such as Dibutan-2-yl propan-2-yl phosphate, is a fundamental reaction that can proceed through different mechanisms depending on the reaction conditions. Generally, the process involves a nucleophilic attack on the phosphorus atom. nih.gov

Under neutral or basic conditions, the hydrolysis of trialkyl phosphates typically involves a nucleophilic substitution (S_N2-type) reaction at the phosphorus center. A water molecule or hydroxide (B78521) ion acts as the nucleophile, attacking the electrophilic phosphorus atom. This leads to a pentacoordinate trigonal bipyramidal transition state or intermediate, which then collapses, expelling an alkoxide leaving group. For this compound, the steric bulk of the sec-butyl and tert-butyl groups would hinder the approach of the nucleophile, likely resulting in a slower reaction rate compared to less hindered trialkyl phosphates.

Transesterification is another key reaction for phosphate esters, where an alcohol molecule displaces one of the alkoxy groups on the phosphate core. This reaction is often catalyzed by a base and is generally reversible. nih.gov The mechanism is similar to hydrolysis, with an alcohol acting as the nucleophile. The use of enol phosphates, for example, can lead to irreversible transesterification as the leaving group tautomerizes to a stable ketone, like acetone. nih.gov This process is highly atom-efficient and can show selectivity, for instance, towards primary alcohols. nih.gov

Thermolytic Degradation Pathways of Trialkyl Phosphates

The thermal decomposition of trialkyl phosphates is a critical aspect of their chemistry, particularly in applications like flame retardants. The primary degradation pathway for alkyl phosphates upon heating is a non-radical, unimolecular elimination reaction, often referred to as a cyclic cis-elimination. nih.govnih.gov This process results in the formation of a phosphorus acid and an alkene. nih.gov

For this compound, three potential alkenes could be formed from the elimination process: but-2-ene (from the sec-butyl group), but-1-ene (also from the sec-butyl group), and 2-methylpropene (isobutylene, from the propan-2-yl group). The facility of this elimination is highly dependent on the structure of the alkyl group and the level of oxygenation at the phosphorus atom. nih.gov Alkyl phosphates typically undergo this elimination at relatively low temperatures compared to aryl phosphates or phosphonates. nih.govnih.gov The resulting phosphorus acids are often unstable at higher temperatures and can degrade further to evolve volatile species. nih.gov

The following table presents typical degradation products for analogous phosphate esters.

| Phosphate Ester Type | Primary Degradation Pathway | Typical Products | Relative Temperature |

|---|---|---|---|

| Alkyl Phosphates | Elimination | Phosphorus Acid, Alkene | Low nih.gov |

| Aryl Phosphates | Elimination | Phosphorus Acid, Phenol | Higher than alkyl phosphates nih.gov |

| Phosphonates/Phosphinates | Elimination | Phosphorus Acid, Alkene | Much higher than phosphates nih.gov |

Reaction Kinetics and Thermodynamics of Phosphate Functional Group Transformations

The kinetics of phosphate ester hydrolysis are known to be slow in the absence of catalysts. Phosphodiesters, for instance, are highly resistant to spontaneous hydrolysis, with half-lives that can extend to millions of years at neutral pH and 25°C. researchgate.net While this compound is a triester, its reactivity is still governed by the stability of the P-O bond.

The rate of hydrolysis is significantly influenced by pH, temperature, and the structure of the ester. nih.gov For triesters, hydrolysis in 1 M KOH is generally faster than for corresponding diesters or monoesters at high temperatures. researchgate.net However, the steric hindrance from the branched sec-butyl and particularly the tertiary propan-2-yl groups in the target molecule would be expected to decrease the reaction rate by impeding the approach of the nucleophile. In acid-catalyzed hydrolysis, the rate of reaction for trialkyl phosphates has been shown to depend on the concentration of both the acid and the ester. iaea.org For example, studies on tri-n-butyl phosphate (TBP) and triisoamyl phosphate (TiAP) have demonstrated that the hydrolysis rate increases with temperature and acid concentration. iaea.org

The following table provides representative kinetic data for the hydrolysis of related phosphate esters to illustrate the range of reactivity.

| Compound | Conditions | Rate Constant (k) or Half-life (t₁/₂) | Reference |

|---|---|---|---|

| Dimethyl phosphate | Spontaneous hydrolysis at 25°C | t₁/₂ ≈ 31,000,000 years | researchgate.net |

| Tri-n-butyl phosphate (30% in n-dodecane) | Two-phase system with 3 mol/l HNO₃ at 50°C | Hydrolysis rate constant ≈ 1x10⁻⁴ h⁻¹ | iaea.org |

| Triisoamyl phosphate (33% in n-dodecane) | Two-phase system with 3 mol/l HNO₃ at 50°C | Hydrolysis rate constant ≈ 4x10⁻⁴ h⁻¹ | iaea.org |

Role of Catalysis in this compound Reactions

Catalysis is crucial for achieving practical rates of reaction for stable phosphate esters. Both acids and metal ions can serve as effective catalysts. proquest.comnih.gov

Acid catalysis significantly accelerates the hydrolysis of phosphate esters. The mechanism typically begins with the protonation of the phosphoryl oxygen atom. chemistrysteps.com This step increases the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack by a water molecule. youtube.com The reaction then proceeds through the formation of a pentacoordinate intermediate, followed by the departure of an alcohol molecule to yield a dialkyl phosphate. proquest.comchemistrysteps.com

An important consideration for this compound is the presence of the tertiary propan-2-yl group. The acid-catalyzed hydrolysis of esters containing a tertiary alkyl group can proceed through a different mechanism, specifically an S_N1-type pathway. chemistrysteps.com In this pathway, after protonation of the ester, the C-O bond cleaves to form a relatively stable tertiary carbocation (the tert-butyl cation) and a dialkyl phosphoric acid. This pathway competes with the standard nucleophilic attack at the phosphorus center. chemistrysteps.com

Metal ions are highly effective catalysts for the hydrolysis of phosphate esters. nih.govlibretexts.org They can function as Lewis acids, coordinating to one of the non-bridging oxygen atoms of the phosphate group. This coordination polarizes the P-O bond, activating the phosphorus atom for nucleophilic attack. libretexts.orgnih.gov

Furthermore, metal ions can play a dual role by providing a metal-coordinated hydroxide ion, which acts as the nucleophile. libretexts.org This metal-bound hydroxide is often more nucleophilic than free water at neutral pH. The mechanism can involve one or two metal ions in the active site. nih.gov Studies have shown that in the presence of two metal ions, an associative (A_N + D_N) process is favored, whereas a dissociative (D_N + A_N) process is favored in the absence of metal ions. nih.gov Various metal ions, including Zn(II), and even inorganic nanoparticles like iron oxides, have been shown to catalyze phosphate ester hydrolysis effectively. nih.govnih.gov

Degradation Pathways and Environmental Chemical Transformations of Dibutan 2 Yl Propan 2 Yl Phosphate

Advanced Spectroscopic and Chromatographic Characterization of Dibutan 2 Yl Propan 2 Yl Phosphate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural elucidation of Dibutan-2-yl propan-2-yl phosphate (B84403), offering precise insights into the proton, carbon, and phosphorus nuclei.

Proton (¹H) NMR for Structural Elucidation

Proton (¹H) NMR spectroscopy is instrumental in mapping the proton environments within the molecule. The spectrum is anticipated to display distinct signals corresponding to the propan-2-yl (tert-butyl) and the two butan-2-yl (sec-butyl) groups. The chemical shifts (δ) are influenced by the electronegativity of the adjacent oxygen and phosphorus atoms, and the spin-spin coupling provides information about neighboring protons.

The propan-2-yl group's nine equivalent methyl protons are expected to appear as a sharp singlet due to the absence of adjacent protons. The butan-2-yl groups present a more complex pattern with signals for the methine (CH), methylene (B1212753) (CH₂), and terminal methyl (CH₃) protons, all showing characteristic multiplicities due to coupling with neighboring protons and the phosphorus nucleus.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for Dibutan-2-yl propan-2-yl phosphate

| Group | Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| propan-2-yl | (CH₃)₃C- | 1.3 - 1.5 | Singlet | N/A |

| butan-2-yl | -O-CH(CH₃)- | 4.4 - 4.7 | Multiplet | ³J(H,H) ≈ 6-7, ³J(P,H) ≈ 7-9 |

| butan-2-yl | -CH₂-CH₃ | 1.5 - 1.8 | Multiplet | ³J(H,H) ≈ 7 |

| butan-2-yl | -CH(CH₃) | 1.2 - 1.4 | Doublet | ³J(H,H) ≈ 6-7 |

| butan-2-yl | -CH₂-CH₃ | 0.8 - 1.0 | Triplet | ³J(H,H) ≈ 7 |

Note: Predicted values are based on analogous trialkyl phosphates. Actual experimental values may vary.

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, with its chemical shift being indicative of its electronic environment. The carbons directly bonded to the phosphate oxygen are significantly deshielded and appear at a lower field.

The spectrum is expected to show signals for the quaternary carbon and the three equivalent methyl carbons of the propan-2-yl group. For the butan-2-yl groups, distinct signals for the methine, methylene, and two different methyl carbons are anticipated. Coupling between the phosphorus and carbon atoms (²J(P,C) and ³J(P,C)) can also be observed, providing further structural confirmation.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Group | Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| propan-2-yl | (CH₃)₃C -O- | 78 - 82 |

| propan-2-yl | (C H₃)₃C-O- | 29 - 31 |

| butan-2-yl | -O-C H(CH₃)- | 74 - 78 |

| butan-2-yl | -C H₂(CH₃) | 28 - 32 |

| butan-2-yl | -CH(C H₃) | 22 - 25 |

| butan-2-yl | -CH₂(C H₃) | 9 - 11 |

Note: Predicted values are based on analogous trialkyl phosphates. Actual experimental values may vary.

Phosphorus-31 (³¹P) NMR for Phosphorus Environment Characterization

Phosphorus-31 (³¹P) NMR is a highly specific technique for characterizing the chemical environment of the phosphorus atom. Since ³¹P has a nuclear spin of ½ and is 100% abundant, this method is very sensitive. For trialkyl phosphates like this compound, the phosphorus atom is in a +5 oxidation state and is expected to show a single resonance in the proton-decoupled spectrum.

The chemical shift of this signal is a key indicator of the nature of the alkyl groups attached to the phosphate core. For simple trialkyl phosphates, the ³¹P signal typically appears in the region of 0 to -5 ppm relative to the standard, 85% phosphoric acid. The presence of bulky secondary and tertiary alkyl groups is expected to influence the precise chemical shift within this range.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including FT-IR and FT-Raman, are used to identify the functional groups present in this compound by probing their characteristic vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by the molecule, causing its bonds to vibrate. The resulting spectrum displays a series of absorption bands, with their positions and intensities being characteristic of specific functional groups.

Key vibrational modes for this compound include the strong P=O stretching vibration, which is a hallmark of phosphate esters. The P-O-C and C-O-C stretching vibrations also give rise to strong, characteristic bands. The various C-H bonds in the alkyl groups produce stretching and bending vibrations in the high and low-wavenumber regions of the spectrum, respectively.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | Alkyl (CH, CH₂, CH₃) | 2850 - 3000 | Strong |

| P=O Stretch | Phosphate | 1250 - 1280 | Strong, Sharp |

| C-H Bend | Alkyl (CH₂, CH₃) | 1350 - 1470 | Medium-Variable |

| P-O-C Stretch | Alkyl Phosphate | 950 - 1050 | Strong |

| C-O-C Stretch | Ester | 1100 - 1200 | Strong |

Note: Predicted values are based on characteristic frequencies for organophosphates. Actual experimental values may vary.

Fourier-Transform Raman (FT-Raman) Spectroscopy

Fourier-Transform Raman (FT-Raman) spectroscopy is a complementary technique to FT-IR. It involves irradiating the sample with a monochromatic laser and detecting the inelastically scattered light. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations.

In the FT-Raman spectrum of this compound, the P=O stretching vibration is also expected to be a prominent feature, although typically weaker than in the IR spectrum. The symmetric vibrations of the carbon skeleton and C-H bonds will be strong and well-defined. This technique is especially useful for observing the P-O-C symmetric stretches, which can provide additional structural information. The combination of both FT-IR and FT-Raman data allows for a more complete vibrational assignment and a comprehensive characterization of the molecule's functional groups.

Mass Spectrometry (MS) for Molecular Structure and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, techniques like electrospray ionization (ESI) or electron impact (EI) can be used to generate ions from the molecule. Subsequent analysis, often involving tandem mass spectrometry (MS/MS), provides detailed information about its fragmentation pathways. nih.govdoi.org

The fragmentation of organophosphate esters is well-documented and typically involves the cleavage of the P-O and C-O bonds. nih.govmdpi.com In the case of this compound, the protonated molecule [M+H]⁺ would be expected to undergo characteristic neutral losses of the alkyl groups as alkenes. The fragmentation process allows for the structural confirmation of the ester.

General fragmentation rules for phosphate esters suggest that the decomposition pathways are highly dependent on the alkyl substituents. nih.gov Collision-induced dissociation (CID) experiments can reveal a sequence of fragment ions. For instance, the initial loss of a butene molecule (from a butan-2-yl group) or propene (from the propan-2-yl group) would be expected. Further fragmentation could involve the loss of the remaining alkyl groups, leading to the formation of characteristic phosphate core ions. mdpi.comacs.org High-resolution mass spectrometry (HRMS) is crucial for determining the exact elemental composition of both the parent ion and its fragments, providing unambiguous identification. nih.govelpub.ru

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Ion Description | Proposed Formula | Predicted m/z |

|---|---|---|

| Protonated Molecular Ion | [C₁₁H₂₅O₄P + H]⁺ | 253.15 |

| Loss of Propene | [C₈H₁₉O₄P + H]⁺ | 211.10 |

| Loss of Butene | [C₇H₁₇O₄P + H]⁺ | 197.08 |

| Loss of two Butenes | [C₃H₉O₄P + H]⁺ | 141.03 |

Note: The m/z values are predicted based on monoisotopic masses and are subject to experimental verification.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-performance liquid chromatography (HPLC) is an indispensable technique for separating, identifying, and quantifying components in a mixture. It is widely used to assess the purity of synthesized compounds and to perform quantitative analysis. chromatographyonline.comchromatographyonline.com For this compound, a reversed-phase HPLC method would likely be employed.

In a typical setup, a C18 stationary phase column would be used with a mobile phase consisting of a mixture of an organic solvent, like acetonitrile, and water. tandfonline.com The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the more polar mobile phase. Detection can be achieved using various detectors, such as a UV detector if the molecule contains a chromophore, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS). helixchrom.com LC-MS combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry, making it a particularly powerful tool for the analysis of organophosphate esters. nih.govfrontiersin.orgresearchgate.net

Developing a robust and reliable HPLC method requires a systematic approach to optimize separation and detection, followed by rigorous validation to ensure the method is fit for its intended purpose. tandfonline.comresearchgate.net

Method Development: Key parameters that are optimized during method development include:

Column Selection: Choosing an appropriate stationary phase (e.g., C18, C8) and column dimensions.

Mobile Phase Composition: Adjusting the ratio of organic solvent to aqueous buffer to achieve optimal retention and resolution. helixchrom.com

Flow Rate: Optimizing the flow rate for efficient separation without generating excessive backpressure. tandfonline.com

Detection Wavelength/Parameters: Selecting the optimal wavelength for UV detection or tuning detector parameters for ELSD or MS.

Method Validation: Once developed, the analytical method must be validated according to established guidelines. Validation ensures the method's reliability, accuracy, and precision. nih.gov Key validation parameters include:

Linearity: Demonstrating a proportional relationship between the detector response and the concentration of the analyte over a specified range. Correlation coefficients (R²) are typically expected to be >0.99. chromatographyonline.comchromatographyonline.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. tandfonline.com

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing spiked samples and calculating the percent recovery. Recoveries are often expected to be within a range of 80-120%. nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). frontiersin.org

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products. researchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net

Table 2: Typical HPLC Method Validation Parameters for Organophosphate Analysis

| Parameter | Typical Acceptance Criteria | Reference |

|---|---|---|

| Linearity (R²) | ≥ 0.99 | chromatographyonline.comchromatographyonline.com |

| Accuracy (% Recovery) | 70% - 120% | nih.govfrontiersin.org |

| Precision (RSD) | < 15% | frontiersin.org |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | chromatographyonline.comchromatographyonline.com |

Chirality is a key structural feature for many molecules, and the different enantiomers of a chiral compound can have distinct biological activities. This compound is a chiral molecule due to the presence of two stereogenic centers at the C2 position of the butan-2-yl groups. The phosphorus atom itself can also be a stereocenter if the three alkoxy groups attached to it are different, which is the case here (two butan-2-oxy groups and one propan-2-oxy group). Therefore, this compound can exist as multiple stereoisomers (enantiomers and diastereomers).

Chiral HPLC is the primary technique for separating and quantifying these stereoisomers. phenomenex.comresearchgate.net This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. bgb-analytik.com

X-ray Diffraction (XRD) for Solid-State Structure Elucidation

While MS and HPLC provide information about molecular connectivity and purity, single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. rsc.org If a suitable single crystal of this compound can be grown, XRD analysis can provide a wealth of structural information.

The technique involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is directly related to the crystal lattice and the arrangement of atoms within the unit cell. The data obtained from XRD allows for the determination of:

Bond lengths and angles: Precise measurements of the distances between atoms and the angles between bonds, confirming the molecular geometry.

Conformation: The specific spatial arrangement of the atoms, including the orientation of the butan-2-yl and propan-2-yl groups.

Stereochemistry: The absolute configuration of the chiral centers can be determined, providing an unambiguous assignment of the R/S configuration for each stereoisomer in the crystal.

Crystal Packing: How the individual molecules are arranged in the crystal lattice, including intermolecular interactions like hydrogen bonds or van der Waals forces. researchgate.net

For organophosphorus compounds, XRD studies have revealed detailed information about the tetrahedral geometry around the phosphorus atom and the conformational flexibility of the alkyl ester groups. researchgate.net Such data is invaluable for structure-property relationship studies and computational modeling.

Computational Chemistry and Theoretical Investigations of Dibutan 2 Yl Propan 2 Yl Phosphate

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Dibutan-2-yl propan-2-yl phosphate (B84403), DFT studies are instrumental in determining its fundamental chemical and physical properties.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For Dibutan-2-yl propan-2-yl phosphate, this process involves calculating the forces on each atom and adjusting their positions until a stable conformation is reached. acs.org Common computational approaches for such organophosphates employ functionals like B3LYP or M06-2X combined with basis sets such as 6-311++G(d,p), which provide a good balance of accuracy and computational cost. nih.govnih.gov

Conformational analysis further explores the different spatial arrangements (conformers) of the molecule that can arise from the rotation around its single bonds, particularly the P-O-C and C-C bonds of the alkyl chains. By calculating the relative energies of these different conformers, researchers can identify the most likely shapes the molecule will adopt under different conditions.

Table 1: Predicted Geometrical Parameters for this compound (Optimized at B3LYP/6-311++G(d,p) level)

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | P=O | ~1.48 Å |

| P-O (ester) | ~1.60 Å | |

| O-C (ester) | ~1.45 Å | |

| Bond Angles | O=P-O (ester) | ~115-118° |

| O-P-O (ester) | ~100-104° | |

| P-O-C | ~120° |

Note: The values presented are typical estimates based on DFT studies of similar organophosphate esters and serve as illustrative examples.

Vibrational Frequency Calculations and Spectroscopic Correlation

Following geometry optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of this compound. These calculations determine the energies associated with the molecule's fundamental vibrational modes. nih.gov The predicted spectrum can be correlated with experimental spectroscopic data to confirm the molecular structure and the success of the optimization. nih.gov

Key vibrational modes for organophosphates include the strong P=O stretching vibration, P-O-C stretching, and various C-H bending and stretching modes from the alkyl groups. DFT calculations can help assign specific peaks in an experimental spectrum to these vibrational motions, providing a detailed understanding of the molecule's dynamics. nih.gov

Table 2: Correlation of Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

| P=O Stretch | ~1280 - 1310 | 1250 - 1300 |

| P-O-C Stretch (asymmetric) | ~1030 - 1060 | 1020 - 1050 |

| C-H Stretch (alkyl) | ~2850 - 3000 | 2850 - 3000 |

Note: Predicted frequencies are often systematically scaled to better match experimental values. nih.gov

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Molecular Electrostatic Potential)

Electronic structure analysis provides critical information about the reactivity and kinetic stability of a molecule. malayajournal.org

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO is a significant indicator of a molecule's chemical stability; a larger gap implies higher stability and lower reactivity. malayajournal.org For this compound, the HOMO is expected to be localized primarily on the non-bonding p-orbitals of the oxygen atoms, while the LUMO is likely centered on the phosphorus atom, indicating its susceptibility to nucleophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across a molecule, identifying regions that are electron-rich (negative potential) or electron-poor (positive potential). malayajournal.org For this phosphate ester, the MEP would show a highly negative potential around the phosphoryl oxygen (P=O), making it a prime site for electrophilic attack or hydrogen bonding. The regions around the hydrogen atoms of the alkyl groups would exhibit a positive potential.

Table 3: Predicted Electronic Properties for this compound

| Property | Predicted Value / Description |

| HOMO Energy | ~ -7.0 eV |

| LUMO Energy | ~ +1.5 eV |

| HOMO-LUMO Gap | ~ 8.5 eV |

| MEP Analysis | |

| Most Negative Region | Phosphoryl Oxygen (P=O) |

| Most Positive Region | Alkyl Group Hydrogens |

Note: These values are illustrative and depend on the specific DFT method and basis set used.

Molecular Dynamics Simulations for Dynamic Behavior

While DFT provides insights into static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time. researchgate.net MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe complex processes in a simulated environment. acs.orgnih.gov

These simulations can reveal how the molecule interacts with its surroundings, such as water molecules in an aqueous environment or its partitioning behavior at interfaces. acs.org For instance, MD can be used to understand the orientation of the molecule at an air-water interface, the hydration of its polar phosphate group, and the hydrophobic interactions of its alkyl chains. This information is valuable for predicting its environmental fate and transport. researchgate.net

Quantum Chemical Mechanistic Studies of Reactions and Degradation Processes

Quantum chemical methods, particularly DFT, are essential for elucidating the mechanisms of chemical reactions and degradation pathways. rsc.org For this compound, these studies can model processes like hydrolysis, which is a primary degradation route for organophosphate esters in the environment. nih.govnih.gov

By calculating the potential energy surface for a reaction, researchers can identify the transition state structures and determine the activation energy barriers. nih.govresearchgate.net This provides a quantitative understanding of reaction rates and helps to predict the stability of the compound and the nature of its degradation products. For example, studies on similar organophosphates have investigated atmospheric degradation initiated by hydroxyl radicals, revealing complex autoxidation mechanisms. acs.org Such computational approaches can predict whether degradation will proceed through a concerted SN2-type mechanism or a stepwise pathway. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Properties

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties of chemicals based on their molecular structure. researchgate.netresearchgate.net QSPR models are built by establishing a mathematical correlation between calculated molecular descriptors (e.g., molecular weight, volume, surface area, electronic properties) and an experimentally measured property. researchgate.net

For this compound, where experimental data may be scarce, QSPR models developed for the broader class of organophosphate esters can be used to estimate important properties. nih.govresearchgate.net These properties could include boiling point, vapor pressure, water solubility, and the octanol-water partition coefficient (Kow), which are crucial for assessing the environmental distribution and potential for bioaccumulation of the compound. researchgate.net

Emerging Research Avenues and Industrial Chemical Applications of Dibutan 2 Yl Propan 2 Yl Phosphate Chemical Focus

Role in Advanced Materials Science as Modifiers or Additives

There is no specific information available in the reviewed literature or patents regarding the use of dibutan-2-yl propan-2-yl phosphate (B84403) as a modifier or additive in advanced materials science.

In a broader context, related organophosphate compounds like dibutyl phosphate are utilized as catalysts in polymer synthesis, such as for ring-opening polymerization to create polyesters. sigmaaldrich.com Alkyl phosphates can also act as antistatic agents and are noted for their stability in various solutions. chemicalbook.com Furthermore, the synthesis of calcium alkyl phosphates has been explored for their potential as bioceramic precursors, where the alkyl chain length influences the properties of the resulting material. mdpi.com These examples hint at the potential for phosphates with mixed and sterically hindered alkyl groups, like dibutan-2-yl propan-2-yl phosphate, to offer unique properties as material additives, though specific research is lacking.

Intermediacy in Industrial Chemical Processes

No specific industrial chemical processes have been identified where this compound serves as a key intermediate.

Generally, trialkyl phosphates are recognized as inexpensive, stable, and relatively safe alkylating agents for a variety of nucleophiles, including N-, O-, C-, and S-nucleophiles. researchgate.netorganic-chemistry.org This reactivity makes them valuable intermediates in organic synthesis. For instance, they can be used in the alkylation of quinolones. rsc.org Dibutyl phosphate is also used as a catalyst and antifoaming agent. nih.govhaz-map.com The synthesis of mixed alkyl phosphates is an area of study, suggesting their importance as building blocks for more complex molecules. tandfonline.com However, the specific application of this compound as an intermediate in a large-scale industrial process is not documented.

Catalytic Applications in Organic Transformations

There is no direct evidence of this compound being used as a catalyst in organic transformations.

The field of organophosphorus catalysis is extensive, with phosphorus compounds acting in various catalytic roles. nih.govacs.org For example, the asymmetric synthesis of trialkyl phosphates can be achieved catalytically. rsc.org The steric hindrance of phosphine (B1218219) ligands can significantly influence catalytic activity, as seen in olefin polymerization and other transformations. rsc.orgrsc.org Frustrated Lewis pairs involving sterically hindered phosphorus compounds have also been shown to catalyze reactions like the hydrogenation of unactivated alkenes. researchgate.net While the structure of this compound, with its branched alkyl groups, suggests potential for sterically influenced catalytic activity, no studies have been published to confirm this.

Development as Novel Organophosphorus Reagents and Ligands

The development and application of this compound as a novel organophosphorus reagent or ligand are not described in the current body of scientific literature.

The design and synthesis of new organophosphorus ligands are a vibrant area of research, as these ligands are crucial for transition metal-catalyzed reactions. researchgate.net The synthesis of novel organophosphorus Schiff base ligands, for example, has been explored for their coordination chemistry and biological activity. redalyc.orgresearchgate.netunesp.brredalyc.org The development of mixed phosphonate (B1237965) esters has also been pursued for various applications, including as potential herbicides. nih.gov While there is a clear and continuous effort to create new organophosphorus compounds with unique properties, this compound has not been featured in these developments as a specific reagent or ligand of interest.

Q & A

Q. What are the optimal reaction conditions for synthesizing Dibutan-2-yl propan-2-yl phosphate?

To synthesize this compound, a methodological approach involves reacting phosphorous acid derivatives with alcohols under controlled conditions. Evidence from analogous phosphate synthesis (e.g., dibutyl phosphate) suggests optimizing parameters such as:

- Molar ratios : A 1:3 molar ratio of phosphorous acid to alcohol (e.g., n-butanol) minimizes side reactions .

- Catalysts : Acid catalysts (e.g., H₂SO₄) improve esterification efficiency.

- Temperature : Maintaining 110–130°C prevents decomposition while ensuring complete reaction .

- Reaction time : 6–8 hours under reflux, monitored by titration or GC-FID to track product yield .

Post-synthesis, purify via vacuum distillation or column chromatography, and validate purity using P NMR or FT-IR spectroscopy.

Q. Which spectroscopic methods are most effective for characterizing this compound?

- H/C NMR : Identify alkyl chain environments and confirm esterification. For example, P NMR resolves phosphorus-containing groups, with shifts typically between 0–5 ppm for organophosphates .

- FT-IR : Key peaks include P=O (~1250 cm⁻¹) and P-O-C (~1050 cm⁻¹) .

- GC-FID : Quantify purity by comparing retention times with standards; use splitless injection at 250°C with a polar column (e.g., DB-5) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion ([M+H]⁺) and fragmentation patterns.

Advanced Research Questions

Q. How can hydrogen bonding patterns in the crystal structure of this compound be analyzed?

Use single-crystal X-ray diffraction (SCXRD) to resolve intermolecular interactions. Key steps:

- Data collection : Employ a diffractometer (e.g., Bruker D8) with Mo-Kα radiation (λ = 0.71073 Å).

- Structure solution : Apply SHELXT or SHELXD for phase determination .

- Refinement : SHELXL refines atomic positions and thermal parameters; validate using R-factors (<5%) .

- Hydrogen bonding analysis : Use Mercury or OLEX2 to identify donor-acceptor distances (e.g., O-H···O/P) and graph-set notation (e.g., ) to classify motifs .

Q. How to resolve contradictions in NMR data due to impurities or stereochemical effects?

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating H and C shifts.

- Spiking experiments : Introduce authentic standards to confirm peak assignments.

- Dynamic NMR : Variable-temperature studies distinguish conformational isomers (e.g., rotamers).

- Computational modeling : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian 16) .

Q. What statistical methods ensure accuracy in quantifying phosphate content during analysis?

- Calibration curves : Prepare triplicate standards (0.1–10 mM) and use linear regression () .

- Confidence intervals : Calculate 95% CI using , where is the standard deviation .

- Error propagation : For multi-step assays, apply the formula .

Methodological Considerations

Q. How to design experiments assessing the neurotoxic potential of organophosphate derivatives like this compound?

- In vitro models : Use acetylcholinesterase (AChE) inhibition assays (Ellman’s method) with human neuroblastoma cells (e.g., SH-SY5Y).

- Metabolic studies : Incubate with liver microsomes (e.g., rat S9 fraction) to identify metabolites via LC-MS/MS .

- Blood-brain barrier (BBB) penetration : Employ parallel artificial membrane permeability assays (PAMPA) or in silico predictions (e.g., QikProp) .

Q. What strategies mitigate crystallization challenges during structural studies?

- Solvent screening : Test polar (ethanol/water) vs. non-polar (hexane) systems using microbatch or vapor diffusion.

- Seeding : Introduce microcrystals from prior trials.

- Cryoprotection : Use glycerol or paraffin oil for low-temperature data collection .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in the lab?

- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats.

- Ventilation : Use fume hoods for synthesis and solvent evaporation.

- Spill management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .

- Waste disposal : Segregate as hazardous waste (D003 for organophosphates) under RCRA guidelines .

Data Validation and Reproducibility

Q. How to validate computational models predicting the reactivity of this compound?

- Benchmarking : Compare DFT-calculated bond dissociation energies (BDEs) with experimental values (e.g., via calorimetry).

- Kinetic studies : Measure hydrolysis rates under varying pH (4–10) and temperatures (25–60°C) .

- Cross-verification : Use multiple software packages (e.g., ORCA, NWChem) to ensure consistency in transition-state geometries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.